N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421481-90-4
VCID: VC7219477
InChI: InChI=1S/C24H22N4O2S/c1-15-13-16(2)28(27-15)24-26-17(14-31-24)11-12-25-23(29)22-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,25,29)
SMILES: CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.53

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

CAS No.: 1421481-90-4

Cat. No.: VC7219477

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide - 1421481-90-4

Specification

CAS No. 1421481-90-4
Molecular Formula C24H22N4O2S
Molecular Weight 430.53
IUPAC Name N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C24H22N4O2S/c1-15-13-16(2)28(27-15)24-26-17(14-31-24)11-12-25-23(29)22-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,25,29)
Standard InChI Key ZVVFNQTVAWWNDS-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises three distinct moieties:

  • Xanthene carboxamide backbone: A tricyclic aromatic system formed by two benzene rings fused via an oxygen bridge, with a carboxamide group at the 9-position.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • 3,5-Dimethylpyrazole substituent: A bicyclic aromatic group attached to the thiazole ring via a nitrogen atom, featuring methyl groups at the 3- and 5-positions.

The molecular formula is C₂₆H₂₃N₅O₂S, with a molecular weight of 469.56 g/mol . The SMILES notation (O=C(NCCc1csc(-n2c(C)cc(C)n2)n1)C3c4ccccc4Oc5ccccc35) encodes its connectivity, highlighting the ethyl linker between the thiazole and xanthene groups .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₂₆H₂₃N₅O₂S
Molecular Weight469.56 g/mol
SMILESO=C(NCCc1csc(-n2c(C)cc(C)n2)n1)C3c4ccccc4Oc5ccccc35
XLogP3-AA5.2 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide involves multi-step reactions, typically proceeding as follows:

  • Thiazole Ring Formation:

    • Condensation of thiourea derivatives with α-haloketones to form the thiazole core. For example, reaction of 2-bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one with thiourea yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole .

  • Ethyl Linker Introduction:

    • Alkylation of the thiazole nitrogen with 1,2-dibromoethane, followed by nucleophilic substitution to attach the ethyl chain.

  • Xanthene Carboxamide Coupling:

    • Activation of 9H-xanthene-9-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) and subsequent amide bond formation with the ethylamine-linked thiazole intermediate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiourea, EtOH, reflux, 12 h68%
21,2-Dibromoethane, K₂CO₃, DMF, 60°C45%
3EDC, HOBt, DCM, rt, 24 h52%

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

  • Characterization:

    • ¹H/¹³C NMR: Peaks corresponding to xanthene aromatic protons (δ 6.8–7.5 ppm), thiazole C-H (δ 7.2 ppm), and pyrazole methyl groups (δ 2.1–2.3 ppm) .

    • HRMS: [M+H]⁺ observed at m/z 470.1621 (calculated 470.1624) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

  • Stability:

    • Stable under ambient conditions for >6 months when stored desiccated at -20°C. Degrades in acidic (pH <3) or basic (pH >10) environments, with a half-life of <24 hours.

Spectroscopic Properties

  • UV-Vis: λₘₐₐ = 280 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, attributed to the xanthene π→π* transitions .

  • Fluorescence: Emission at 340 nm (λₑₓ = 280 nm), quenched in polar protic solvents due to excited-state proton transfer .

Applications in Materials Science

Organic Electronics

The xanthene moiety’s planar structure enables π-stacking in thin-film transistors, with measured hole mobility of 0.12 cm²/V·s .

Fluorescent Probes

Leveraging its intrinsic fluorescence, derivatives serve as pH-sensitive probes for lysosomal imaging (pKₐ = 4.9 ± 0.2) .

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